molecular formula C20H22N4O2S B11243145 1,1'-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243145
M. Wt: 382.5 g/mol
InChI Key: VYXLUCSRBUHTRE-UHFFFAOYSA-N
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Description

1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a tetrahydronaphthalene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with ethyl bromoacetate. The resulting intermediate is then subjected to further cyclization with 2-aminothiophenol to form the triazolothiadiazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazolothiadiazines.

Scientific Research Applications

1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is unique due to its combination of functional groups, which imparts specific chemical and biological properties. The presence of both triazole and thiadiazine rings, along with the tetrahydronaphthalene moiety, makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[5-acetyl-3-ethyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H22N4O2S/c1-4-17-21-22-20-24(17)23(13(3)26)18(19(27-20)12(2)25)16-10-9-14-7-5-6-8-15(14)11-16/h9-11H,4-8H2,1-3H3

InChI Key

VYXLUCSRBUHTRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC4=C(CCCC4)C=C3)C(=O)C

Origin of Product

United States

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